N'-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a bromophenoxy group, ethoxy linkages, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol.
Ethoxylation: The 3-bromophenol is then reacted with ethylene oxide to form 3-bromophenoxyethanol.
Linking with Ethane-1,2-diamine: The 3-bromophenoxyethanol is further reacted with ethylene oxide to form 3-bromophenoxyethoxyethanol. This intermediate is then reacted with ethane-1,2-diamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The ethoxy and ethane-1,2-diamine groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy compounds, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenoxyethanol: Shares the bromophenoxy group but lacks the ethane-1,2-diamine backbone.
Ethane-1,2-diamine: Lacks the bromophenoxy and ethoxy groups.
3-Bromophenoxyethoxyethanol: An intermediate in the synthesis of the target compound.
Uniqueness
N’-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of a bromophenoxy group, ethoxy linkages, and an ethane-1,2-diamine backbone. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2.C2H2O4/c13-11-2-1-3-12(10-11)17-9-8-16-7-6-15-5-4-14;3-1(4)2(5)6/h1-3,10,15H,4-9,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUFSHIVALHBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCOCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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